molecular formula C9H9ClOS B7576658 4-((3-Chloroallyl)thio)phenol

4-((3-Chloroallyl)thio)phenol

Cat. No.: B7576658
M. Wt: 200.69 g/mol
InChI Key: JGUXSEPUDLGFHK-LZCJLJQNSA-N
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Description

4-((3-Chloroallyl)thio)phenol is a substituted phenol derivative characterized by a 3-chloroallylthio (-S-(CH₂CHClCH₂)) group at the para position of the phenolic ring.

Properties

IUPAC Name

4-[(E)-3-chloroprop-2-enyl]sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h1-6,11H,7H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUXSEPUDLGFHK-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)SC/C=C/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloroallyl)thio)phenol typically involves the coupling of aryl iodides with sulfur sources. One common method is the copper(I) iodide (CuI)-catalyzed coupling reaction of aryl iodides and sulfur powder in the presence of potassium carbonate (K2CO3) at 90°C in dimethylformamide (DMF) as the solvent. The coupling mixture is then treated with sodium borohydride (NaBH4) or triphenylphosphine to afford aryl thiols in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloroallyl)thio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding thiophenols.

    Substitution: The chloroallyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiophenols and related compounds.

    Substitution: Various substituted phenols and thiophenols.

Scientific Research Applications

4-((3-Chloroallyl)thio)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloroallyl)thio)phenol involves its interaction with molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. The compound may also modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Key Substituent Melting Point (°C) Solubility Applications/Activity Reference
This compound C₉H₉ClOS 3-Chloroallylthio Not reported Organic solvents* Preservative intermediates
SIB 1553A Hydrochloride C₁₃H₁₈ClN₃OS Pyrrolidinylethylthio Not reported Polar solvents Neurological research
2-((2,4-Dimethylphenyl)thio)aniline C₁₄H₁₅NS Dimethylphenylthio 80–82 Chloroform, ethanol Industrial synthesis
5-(4-Chlorophenyl)-4H-triazole-3-thiol C₈H₆ClN₃S Chlorophenyl-triazole Not reported DMSO, DMF Antimicrobial agents

*Inferred from structural analogs.

Mechanistic and Functional Insights

  • Reactivity: The 3-chloroallyl group in this compound is prone to electrophilic substitution or elimination due to the allylic chlorine, contrasting with the more stable morpholine or pyrrolidine groups in analogs .
  • Biological Activity: Thiophenol derivatives often exhibit antioxidant or enzyme-inhibitory properties.

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